molecular formula C19H18ClNO3S B281689 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281689
M. Wt: 375.9 g/mol
InChI Key: ZJGUSYLBLNYGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the caspase-3 and caspase-9 signaling pathways, which are involved in apoptosis.
Biochemical and Physiological Effects
4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibits various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of pro-inflammatory cytokines: This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Induction of apoptosis: 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Reduction of oxidative stress: This compound has been shown to reduce oxidative stress in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in laboratory experiments. Some of the advantages include:
1. Exhibits various biochemical and physiological effects: This compound exhibits various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
2. Potential therapeutic applications: This compound has been studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activity.
Some of the limitations of using this compound in laboratory experiments include:
1. Limited information on mechanism of action: The mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
2. Limited availability: This compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. Some of these directions include:
1. Further studies on mechanism of action: More studies are needed to fully understand the mechanism of action of this compound.
2. Development of new therapeutic applications: Further research is needed to explore the potential therapeutic applications of this compound, including its use in the treatment of various diseases.
3. Optimization of synthesis method: The synthesis method of this compound may be optimized to improve yield and reduce cost.
4. Studies on toxicity: More studies are needed to determine the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the reaction of 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 4-chlorobenzenesulfonyl chloride. This reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the research applications of this compound include:
1. Anti-inflammatory activity: 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: This compound has been studied for its potential anticancer activity. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Neuroprotective activity: 4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H18ClNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3

InChI Key

ZJGUSYLBLNYGPA-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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